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Compound of Interest

Compound Name: N-Acetyltyramine-d4

Cat. No.: B12423059 Get Quote

Para: Investigadores, Cientistas e Profissionais de Desenvolvimento de Fármacos

Introdução A N-acetiltiramina é um membro da classe das tiraminas, onde um dos hidrogénios

do grupo amino é substituído por um grupo acetil[1]. Como um metabolito encontrado em

várias espécies, incluindo bactérias, plantas e animais, a sua deteção e quantificação precisas

são cruciais em diversas áreas de investigação, desde a metabolómica ao desenvolvimento de

fármacos[1][2]. No entanto, a análise de N-acetiltiramina pode ser desafiadora devido à sua

polaridade e, por vezes, baixas concentrações em matrizes biológicas complexas.

A derivatização química é uma estratégia analítica utilizada para modificar um analito,

melhorando as suas propriedades para análise[3]. Para a N-acetiltiramina, a derivatização visa

principalmente o seu grupo hidroxilo fenólico para:

Aumentar a volatilidade e a estabilidade térmica para análise por cromatografia gasosa-

espectrometria de massa (GC-MS).[4]

Melhorar a eficiência de ionização e a sensibilidade em espectrometria de massa (MS).[5]

Introduzir um cromóforo ou fluoróforo para deteção por cromatografia líquida (LC) com

detetores UV ou de fluorescência.

Esta nota de aplicação detalha protocolos para a derivatização de N-acetiltiramina utilizando

sililação e acilação para análise por GC-MS, e propionilação para análise por cromatografia
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líquida-espectrometria de massa em tandem (LC-MS/MS), fornecendo aos investigadores

métodos robustos para uma deteção melhorada.

Aplicação 1: Análise por GC-MS via Derivatização
por Sililação
A sililação é uma técnica de derivatização robusta e amplamente utilizada que substitui

hidrogénios ativos (como o do grupo hidroxilo fenólico da N-acetiltiramina) por um grupo

trimetilsilil (TMS). Este processo diminui a polaridade do analito, aumenta a sua volatilidade e

melhora a estabilidade térmica, tornando-o ideal para análise por GC-MS[6]. O N,O-

Bis(trimetilsilil)trifluoroacetamida (BSTFA) é um reagente de sililação comum e eficaz[7].

Diagrama de Fluxo de Trabalho de Sililação
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Legenda: Fluxo de trabalho experimental para a derivatização por sililação da N-acetiltiramina.

Protocolo Experimental: Sililação com BSTFA
Preparação da Amostra: Extrair a N-acetiltiramina da matriz da amostra utilizando um

protocolo apropriado de extração líquido-líquido (LLE) ou extração em fase sólida (SPE).

Secagem: Evaporar o extrato até à secura sob uma corrente suave de azoto. É crucial

garantir que toda a humidade é removida, pois a água pode hidrolisar o reagente de

sililação.
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Reconstituição: Reconstituir o resíduo seco em 50 µL de um solvente aprótico, como acetato

de etilo.

Derivatização: Adicionar 50 µL de BSTFA contendo 1% de Trimetilclorosilano (TMCS)[6]. O

TMCS atua como um catalisador para auxiliar na derivatização de grupos funcionalmente

impedidos[8].

Incubação: Vedar o frasco firmemente e aquecer a 80°C durante 20 minutos[6].

Análise por GC-MS: Após o arrefecimento até à temperatura ambiente, injetar 1-2 µL do

derivado no sistema GC-MS.

Aplicação 2: Análise por GC-MS via Derivatização
por Acilação
A acilação introduz um grupo acilo na molécula, o que também aumenta a volatilidade e

melhora as propriedades cromatográficas. O uso de reagentes de acilação fluorados, como o

anidrido trifluoroacético (TFAA), pode aumentar significativamente a sensibilidade quando se

utiliza um detetor de captura de eletrões (ECD), embora também seja compatível com a

deteção por MS[4][8].

Diagrama de Fluxo de Trabalho de Acilação

Fluxo de Trabalho de Acilação para Análise por GC-MS
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Legenda: Fluxo de trabalho experimental para a derivatização por acilação da N-acetiltiramina.

Protocolo Experimental: Acilação com TFAA
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Preparação da Amostra: Extrair e secar a amostra conforme descrito no protocolo de

sililação.

Reconstituição: Dissolver o resíduo seco em 100 µL de acetonitrilo.

Derivatização: Adicionar 50 µL de anidrido trifluoroacético (TFAA).

Incubação: Vedar o frasco e aquecer a 60°C durante 30 minutos.

Evaporação: Arrefecer o frasco e evaporar o excesso de reagente e solvente sob uma

corrente de azoto.

Reconstituição Final: Reconstituir o derivado em 100 µL de um solvente apropriado (e.g.,

acetato de etilo) para injeção.

Análise por GC-MS: Injetar 1-2 µL da solução no sistema GC-MS.

Aplicação 3: Análise por LC-MS/MS via
Derivatização na Matriz
Para análise por LC-MS/MS, a derivatização pode melhorar a retenção em fase reversa,

aumentar a eficiência de ionização e a especificidade do método. A propionilação utilizando

anidrido propiónico é um método eficaz que demonstrou aumentar a sensibilidade para

moléculas semelhantes, como as catecolaminas e metanefrinas, por um fator de 4 a 30[5][9].

Este procedimento pode ser realizado diretamente na matriz da amostra (e.g., plasma),

simplificando a preparação da amostra[5].

Diagrama de Fluxo de Trabalho de Propionilação

Fluxo de Trabalho de Propionilação para Análise por LC-MS/MS
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Legenda: Fluxo de trabalho para a derivatização na matriz da N-acetiltiramina por

propionilação.

Protocolo Experimental: Propionilação na Matriz
Preparação do Reagente: Preparar o reagente de derivatização diluindo anidrido propiónico

1:4 (v/v) em acetonitrilo (ACN)[5]. Preparar este reagente fresco diariamente.

Preparação da Amostra: Pipetar 50 µL de amostra (e.g., plasma) para um tubo de

microcentrífuga. Adicionar o padrão interno apropriado.

Derivatização: Adicionar 200 µL do reagente de propionilação/ACN à amostra.

Incubação: Agitar no vortex durante 30 segundos e incubar à temperatura ambiente durante

15 minutos.

Paragem da Reação: Adicionar 20 µL de ácido fórmico a 5% em água para parar a reação e

precipitar as proteínas. Agitar no vortex.

Centrifugação: Centrifugar a 10.000 x g durante 5 minutos.

Análise por LC-MS/MS: Transferir o sobrenadante para um frasco de HPLC e injetar no

sistema LC-MS/MS.

Apresentação de Dados e Resultados Esperados
A derivatização modifica a estrutura química da N-acetiltiramina, resultando num aumento da

massa molecular e em padrões de fragmentação distintos que são cruciais para a identificação

e quantificação.

Tabela 1: Dados Espectrométricos de Massa para Derivados de N-Acetiltiramina
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Analito
Massa
Molecular
( g/mol )

Reagente
Derivatiza
nte

Derivado

Massa
Molecular
do
Derivado
( g/mol )

Alteração
de Massa
(Δm/z)

Iões
Fragment
o Chave
Esperado
s (m/z)

N-

Acetiltirami

na

179.22[1] BSTFA

N-Acetil-O-

TMS-

tiramina

251.40 +72.18

179 (Perda

de TMS),

107

(Fragment

o de

tropílio de

TMS-fenol)

N-

Acetiltirami

na

179.22[1] TFAA

N-Acetil-O-

TFA-

tiramina

275.21 +96.00

179 (Perda

de TFA),

107

(Fragment

o de fenol)

N-

Acetiltirami

na

179.22[1]
Anidrido

Propiónico

N-Acetil-O-

propionil-

tiramina

235.29 +56.07

179 (Perda

de

propionil),

107

(Fragment

o de fenol)

Tabela 2: Comparação Quantitativa das Técnicas de Derivatização
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Parâmetro
Sililação (GC-
MS)

Acilação (GC-
MS)

Propionilação
(LC-MS/MS)

Referência

Vantagens

Reação robusta

e bem

estabelecida;

bons

rendimentos.

Melhora a

volatilidade;

derivados

estáveis; pode

aumentar a

sensibilidade do

ECD.

Elevado

aumento da

sensibilidade;

protocolo

simples na

matriz; melhora a

retenção em fase

reversa.

[4][5][7]

Desvantagens

Sensível à

humidade; o

reagente pode

degradar a

coluna de GC.

O reagente é

corrosivo; pode

necessitar de um

passo de

limpeza

adicional.

A eficiência da

reação pode ser

dependente da

matriz; requer

otimização.

[4][5]

Aumento de

Sensibilidade

Esperado

Moderado a Alto

Moderado a Alto

(especialmente

com ECD)

Alto (reportado

como 4-30x para

analitos

semelhantes)

[4][9]

Complexidade

do Protocolo
Moderada Moderada

Baixa a

Moderada
-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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